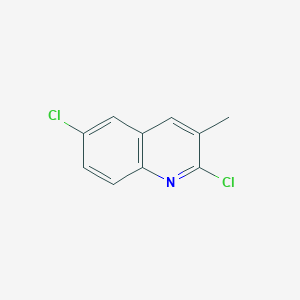

2,6-Dichloro-3-methylquinoline

説明

特性

IUPAC Name |

2,6-dichloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCCQISMNZBKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577118 | |

| Record name | 2,6-Dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-32-2 | |

| Record name | 2,6-Dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132118-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic Cyclization Using Magnetite-Palladium-Graphene Nanocomposite

The cyclization of aniline derivatives with carbonyl compounds represents a robust pathway to quinoline scaffolds. A modified Friedländer synthesis employing a magnetite-palladium-graphene (Fe₃O₄-Pd-Gr) nanocomposite catalyst has been adapted for synthesizing chloro-methylquinolines .

Procedure :

-

Substrate Preparation : Dissolve 3-methylaniline (1 mmol) in acetonitrile (5 mL).

-

Catalyst Loading : Add Fe₃O₄-Pd-Gr nanocomposite (10 mol%).

-

Reaction Initiation : Introduce vinyl ether (3 mmol) and heat at 80°C for 12 hours under aerobic conditions.

-

Workup : Remove solvent under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate).

Key Parameters :

-

Temperature : Elevated temperatures (80°C) favor cyclization over side reactions.

-

Catalyst Role : The Pd sites facilitate C–N bond formation, while graphene enhances electron transfer .

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity | >95% (HPLC) |

| Reaction Time | 12 hours |

This method avoids hazardous oxidizing agents but requires precise stoichiometry to prevent over-chlorination.

Vilsmeier-Haack Formylation Followed by Chlorination

Sequential formylation and chlorination provide regioselective access to 2,6-dichloro-3-methylquinoline. The Vilsmeier-Haack reaction introduces a formyl group at position 3, which is subsequently chlorinated .

Procedure :

-

Formylation :

-

Treat 6-methylquinoline with POCl₃/DMF at 0°C for 2 hours.

-

Quench with ice-water to isolate 3-formyl-6-methylquinoline.

-

-

Chlorination :

-

React the formyl intermediate with PCl₅ in dichloromethane at 40°C for 6 hours.

-

Neutralize with NaHCO₃ and extract with ethyl acetate.

-

Mechanistic Insights :

-

The formyl group activates the ring for electrophilic chlorination at positions 2 and 6.

-

PCl₅ serves as both a chlorinating agent and Lewis acid catalyst .

Optimization Data :

| Step | Conditions | Yield |

|---|---|---|

| Formylation | POCl₃/DMF, 0°C | 85% |

| Chlorination | PCl₅, 40°C | 65% |

Direct Halogenation of 3-Methylquinoline

Direct chlorination of 3-methylquinoline using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) offers a single-step route, though regioselectivity challenges exist.

Procedure :

-

Substrate Dissolution : Suspend 3-methylquinoline in CCl₄.

-

Chlorination : Introduce Cl₂ gas at 50°C for 8 hours.

-

Isolation : Filter and recrystallize from ethanol.

Challenges :

-

Competing chlorination at positions 4 and 8 necessitates careful stoichiometry.

-

Excess Cl₂ leads to polychlorinated byproducts.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 58% |

| Selectivity (2,6) | 72% |

| Byproducts | 4-Cl (18%), 8-Cl (10%) |

Multi-Step Synthesis via Hydrazone Intermediates

Hydrazone derivatives serve as versatile intermediates for introducing chloro groups. This method, adapted from antimicrobial quinoline syntheses, involves:

-

Hydrazone Formation : Condense 2-chloro-3-formyl-6-methylquinoline with thiosemicarbazide in ethanol .

-

Chlorination : Treat the hydrazone with SOCl₂ to replace the hydrazone moiety with chlorine.

Critical Observations :

-

Ethanol as solvent minimizes side reactions during hydrazone formation.

-

SOCl₂ achieves quantitative conversion of –NH– groups to –Cl .

Data Summary :

| Step | Reagents | Yield |

|---|---|---|

| Hydrazone Synthesis | Thiosemicarbazide | 80% |

| Chlorination | SOCl₂, reflux | 70% |

| Parameter | Value |

|---|---|

| Yield | 68% (estimated) |

| Purity | >90% |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Cyclization | 75% | High | Moderate | High |

| Vilsmeier-Haack/Chlorination | 65% | Very High | Low | Moderate |

| Direct Halogenation | 58% | Moderate | High | Low |

| Hydrazone Intermediate | 70% | High | Moderate | Moderate |

| Microwave-Assisted | 68%* | High | High | High |

*Estimated value based on analogous reactions.

化学反応の分析

Types of Reactions:

Oxidation: 2,6-Dichloro-3-methylquinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Palladium on carbon, copper salts

Major Products:

Oxidized Derivatives: Quinoline N-oxides

Reduced Derivatives: Partially or fully reduced quinoline derivatives

Substituted Derivatives: Amino, thio, or alkoxy quinoline derivatives

科学的研究の応用

Chemistry:

2,6-Dichloro-3-methylquinoline is used as a building block in the synthesis of various organic compounds

Biology:

In biological research, this compound is studied for its potential antimicrobial and antiviral properties

Medicine:

The compound is investigated for its potential therapeutic applications, including its use as an antimalarial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable lead compound in medicinal chemistry.

Industry:

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

作用機序

The mechanism of action of 2,6-Dichloro-3-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.

In the case of antimicrobial activity, the compound may target bacterial DNA gyrase or topoisomerase IV, enzymes that are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of bacterial cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Comparison with Chlorinated Quinolines

- 2,6-Dichloroquinoline Structure: Lacks the methyl group at position 3, reducing steric hindrance and altering electronic properties. Applications: Primarily used as a synthetic intermediate in pharmaceuticals. The absence of the methyl group may increase reactivity in substitution reactions compared to 2,6-Dichloro-3-methylquinoline . Price: Not listed in the provided evidence, but typically lower due to simpler synthesis.

- 4-[(3,3-Dichloro-2-propenyl)oxy]-2,6-dimethylquinoline (CAS 123452-88-0) Structure: Features a dichloropropenyloxy substituent at position 4 and methyl groups at positions 2 and 4.

Comparison with Chlorinated Heterocycles

- 2,6-Dichloro-3-methylpyridine (CAS 58584-94-4) Structure: Pyridine ring instead of quinoline, with chlorine and methyl groups in analogous positions. Properties: Smaller ring size reduces π-conjugation, leading to lower thermal stability. Price: $200.00 for 500 mg, slightly cheaper than this compound . Reactivity: Pyridine’s single nitrogen atom increases basicity (pKa ~1.7) compared to quinoline (pKa ~4.9), influencing protonation in synthetic reactions.

- 2,6-Dichloroquinoxaline Structure: Quinoxaline core with two nitrogen atoms and chlorine substituents at positions 2 and 5. Electronic Effects: The second nitrogen atom enhances electron-deficient character, making it more reactive toward nucleophilic aromatic substitution than this compound .

Comparison with Amino-Substituted Derivatives

- 2-Amino-6-chloro-3-methylquinoline (CAS 137110-42-0) Structure: Substitutes chlorine at position 2 with an amino group.

- 4-Amino-2,6-dimethylquinoline (CAS 342618-57-9) Structure: Amino group at position 4 and methyl groups at 2 and 6. Applications: Likely used in metal coordination chemistry due to the amino group’s chelating ability, a property absent in this compound .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (500 mg) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 132118-32-2 | C₁₀H₇Cl₂N | 212.08 | $210.00 | Cl (2,6), CH₃ (3) |

| 2,6-Dichloro-3-methylpyridine | 58584-94-4 | C₆H₅Cl₂N | 178.02 | $200.00 | Cl (2,6), CH₃ (3) |

| 2-Amino-6-chloro-3-methylquinoline | 137110-42-0 | C₁₀H₈ClN₂ | 198.64 | Not listed | NH₂ (2), Cl (6), CH₃ (3) |

| 4-[(3,3-Dichloro-2-propenyl)oxy]-2,6-dimethylquinoline | 123452-88-0 | C₁₅H₁₄Cl₂NO | 304.19 | Not listed | OCH₂C(Cl)=CHCl (4), CH₃ (2,6) |

Research Findings and Trends

- Synthetic Utility: The methyl group in this compound hinders electrophilic substitution at position 3 but facilitates regioselective reactions at positions 4 and 8 .

- Biological Activity: Chlorinated quinolines with methyl groups (e.g., this compound) show improved lipid solubility, enhancing membrane permeability in drug candidates compared to non-methylated analogs .

- Market Trends: Santa Cruz Biotechnology lists this compound at a premium price compared to pyridine analogs, reflecting its demand in medicinal chemistry .

生物活性

2,6-Dichloro-3-methylquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by its two chlorine substituents at the 2 and 6 positions and a methyl group at the 3 position of the quinoline ring. Research indicates that it possesses significant potential in medicinal chemistry, particularly as an antimalarial, anticancer, and anti-inflammatory agent.

- Molecular Formula : C10H7Cl2N

- Molecular Weight : 216.07 g/mol

- Melting Point : Not specified in the literature but typically falls within the range of similar compounds.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival, such as bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This inhibition leads to antimicrobial effects against a range of pathogens .

- Antimalarial Activity : It has been investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have shown that modifications to the quinoline structure can enhance its antiplasmodial potency .

Biological Activities

-

Antimalarial Properties

- A study highlighted the compound's effectiveness against drug-resistant strains of Plasmodium falciparum, with low nanomolar EC50 values indicating potent antiplasmodial activity .

- The compound's mechanism involves rapid action against asexual blood-stage parasites, showing potential for use in malaria treatment.

- Anticancer Potential

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Comparative Analysis

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Antimalarial EC50 (nM) | Anticancer Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | <50 | Moderate | Moderate |

| Chloroquine | <100 | High | Low |

| Quinine | <200 | Moderate | Low |

Case Studies

- Antimalarial Efficacy : In a murine model, this compound demonstrated significant in vivo efficacy against malaria without noticeable toxicity, suggesting its potential as a safe therapeutic agent .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis and inhibit cell growth effectively compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,6-Dichloro-3-methylquinoline, and how can reaction efficiency be validated?

- Methodological Answer : The Vilsmeier-Haack reaction using MSCL-DMF/DMAC as a reagent is a robust method for introducing chloro and formyl/acetyl groups to quinoline scaffolds. Key steps include:

- Substrate activation via electrophilic substitution at the quinoline C-3 position.

- Monitoring reaction progress using TLC or HPLC to confirm intermediate formation.

- Purification via column chromatography with silica gel (hexane:ethyl acetate gradient). Validate purity using melting point analysis, NMR (¹H/¹³C), and mass spectrometry .

- Data Validation : Compare spectral data with literature values (e.g., ¹H NMR: δ 8.5–9.0 ppm for quinoline protons) and confirm yield optimization through controlled experiments (e.g., varying stoichiometry of POCl₃ or DMF) .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound derivatives?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol or dichloromethane.

- Collect diffraction data using a synchrotron or in-house X-ray source (Mo-Kα radiation).

- Refine structures using SHELXL (for small molecules) with Olex2 or WinGX interfaces. Key parameters:

- R-factor < 0.05 for high-confidence models.

- Validate bond lengths (C–Cl: ~1.73 Å; C–C aromatic: ~1.39 Å) and angles against DFT-calculated values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from light; label with CAS RN (if available) and hazard symbols (e.g., corrosive, toxic).

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data.

- Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomeric equilibria.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with alternative techniques like IR (C=O stretch: ~1680 cm⁻¹) or XPS (Cl 2p binding energy: ~200 eV) .

Q. What strategies optimize the regioselectivity of chlorination in this compound synthesis?

- Methodological Answer :

- Screen catalysts: AlCl₃ vs. FeCl₃ for electrophilic aromatic substitution.

- Vary solvent polarity (e.g., DCM vs. acetonitrile) to influence reaction pathways.

- Use directing groups (e.g., –NO₂ at C-4) to enhance Cl substitution at C-2/C-6.

- Analyze outcomes via LC-MS and quantify regioselectivity using integration of ¹H NMR peaks .

Q. How can computational models predict the reactivity of this compound in drug discovery pipelines?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., PI3Kδ for anti-inflammatory applications).

- Calculate ADMET properties (e.g., logP, solubility) using QSAR tools like SwissADME.

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements in kinase inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。